2-Cyclohexen-1-ol, 2,3-dimethyl-
Description
2-Cyclohexen-1-ol, 2,3-dimethyl- is a substituted cyclohexenol derivative featuring a hydroxyl group at position 1 and methyl groups at positions 2 and 3 on the cyclohexene ring. The parent compound, 2-cyclohexen-1-ol (C₆H₁₀O, MW 98.07), is noted for its role as a metabolite in plant systems, as observed in ryegrass seed studies . Substitutions like methyl groups alter hydrophobicity, boiling points, and reactivity, making comparative analysis essential for understanding its behavior.
Properties
IUPAC Name |
2,3-dimethylcyclohex-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-6-4-3-5-8(9)7(6)2/h8-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNFMLLVVZDUOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456453 | |
| Record name | 2-Cyclohexen-1-ol, 2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52134-09-5 | |
| Record name | 2-Cyclohexen-1-ol, 2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
2-Cyclohexen-1-ol, 2,3-dimethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cyclohexene derivatives.
Medicine: It serves as a precursor in the synthesis of biologically active molecules with potential therapeutic applications.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which 2-Cyclohexen-1-ol, 2,3-dimethyl- exerts its effects involves interactions with specific molecular targets and pathways. For instance, in oxidation reactions, the hydroxyl group is typically the site of attack by oxidizing agents, leading to the formation of carbonyl compounds. In reduction reactions, the double bond and the hydroxyl group are reduced to form saturated hydrocarbons.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs of 2-cyclohexen-1-ol derivatives, highlighting substituent positions and molecular properties:
Key Observations:
Physical and Chemical Properties
Boiling Point and Density:
- The parent 2-cyclohexen-1-ol has a boiling point of ~170–175°C and a density of 0.98 g/cm³ .
- Substituted analogs like carvyl propionate (ester derivative) exhibit higher molecular weights (208.30) and boiling points due to increased van der Waals interactions .
- Prediction for 2,3-Dimethyl- : The addition of two methyl groups likely raises the boiling point (>200°C) and density (~1.02–1.05 g/cm³) compared to the parent compound.
Solubility:
- 2-Cyclohexen-1-ol is moderately soluble in water due to the hydroxyl group. Methyl substitutions reduce polarity, decreasing water solubility and enhancing compatibility with organic solvents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
